molecular formula C14H19NO5S B6979546 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid

2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid

Cat. No.: B6979546
M. Wt: 313.37 g/mol
InChI Key: HEYKEFKQWNNJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid is a complex organic compound characterized by its unique structural features, including a cyclobutyl group, a methoxymethyl-substituted phenyl ring, and a sulfonylamino linkage

Properties

IUPAC Name

2-[cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-20-10-11-4-2-7-13(8-11)21(18,19)15(9-14(16)17)12-5-3-6-12/h2,4,7-8,12H,3,5-6,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYKEFKQWNNJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)N(CC(=O)O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be introduced via cyclization reactions involving suitable precursors under acidic or basic conditions.

    Methoxymethylation of Phenyl Ring: The phenyl ring is functionalized with a methoxymethyl group using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.

    Amidation: The final step involves the formation of the sulfonylamino linkage through an amidation reaction, typically using amine derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl and methoxymethyl groups may enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclopropyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
  • 2-[Cyclopentyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
  • 2-[Cyclohexyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid

Uniqueness

Compared to similar compounds, 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid offers a unique combination of structural rigidity from the cyclobutyl group and electronic effects from the methoxymethyl and sulfonylamino groups. These features can result in distinct reactivity patterns and biological activities, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.